![molecular formula C48H35P B14086861 (2'-(2-(Anthracen-9-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14086861.png)
(2'-(2-(Anthracen-9-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a complex organic compound that features a unique structure combining anthracene, binaphthyl, and diphenylphosphane moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves multi-step organic reactions. One common approach is to start with the preparation of the anthracene derivative, followed by the introduction of the binaphthyl group, and finally the attachment of the diphenylphosphane moiety. The reactions often require the use of catalysts, such as palladium or platinum complexes, and are carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a wide range of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Industry: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane involves its interaction with molecular targets through its phosphane group. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a crucial role in its catalytic and electronic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Anthracen-9-yl)ethyl)phosphonic acid: This compound shares the anthracene and phosphane moieties but lacks the binaphthyl group.
(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide: Similar in having the anthracene and diphenylphosphane groups but differs in the additional functional groups and overall structure.
Uniqueness
(2’-(2-(Anthracen-9-yl)ethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the combination of its structural components, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and as a ligand in catalysis.
Eigenschaften
Molekularformel |
C48H35P |
|---|---|
Molekulargewicht |
642.8 g/mol |
IUPAC-Name |
[1-[2-(2-anthracen-9-ylethyl)naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C48H35P/c1-3-19-39(20-4-1)49(40-21-5-2-6-22-40)46-32-30-35-16-8-14-26-44(35)48(46)47-36(28-27-34-15-7-13-25-43(34)47)29-31-45-41-23-11-9-17-37(41)33-38-18-10-12-24-42(38)45/h1-28,30,32-33H,29,31H2 |
InChI-Schlüssel |
FGZREHPSNYKGLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)CCC7=C8C=CC=CC8=CC9=CC=CC=C97 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


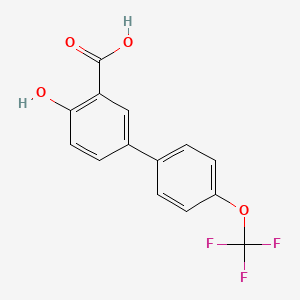
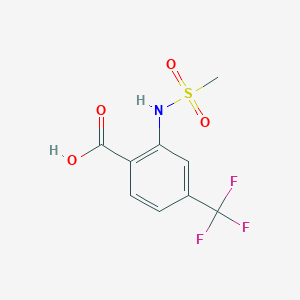
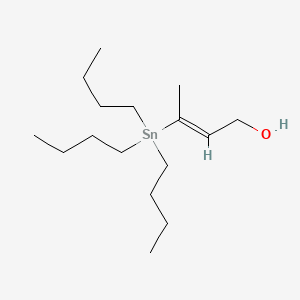

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086817.png)
![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)
![2-(3-Hydroxypropyl)-5,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086823.png)
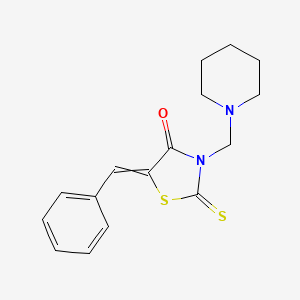
![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086837.png)

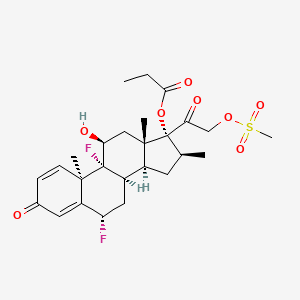
![methyl 3-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14086867.png)

